molecular formula C23H24N2O5 B15004886 methyl 11-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate

methyl 11-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate

Cat. No.: B15004886
M. Wt: 408.4 g/mol
InChI Key: SMBZXELZRDVSAT-UHFFFAOYSA-N
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Description

Methyl 11-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is a complex organic compound with a unique structure that includes a dibenzo[b,e][1,4]diazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 11-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then cyclized under acidic conditions to form the dibenzo[b,e][1,4]diazepine core. The final step involves esterification of the carboxylic acid group with methanol to yield the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that are more environmentally friendly and cost-effective is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 11-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol .

Scientific Research Applications

Methyl 11-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 11-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,e][1,4]diazepine: The parent compound with a similar core structure.

    4-Hydroxy-3-methoxybenzaldehyde: A precursor used in the synthesis of the compound.

    Methyl vanillyl ketone: A compound with a similar methoxyphenyl group.

Uniqueness

Methyl 11-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is unique due to its combination of functional groups and the dibenzo[b,e][1,4]diazepine core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C23H24N2O5

Molecular Weight

408.4 g/mol

IUPAC Name

methyl 6-(4-hydroxy-3-methoxyphenyl)-9-methyl-7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepine-8-carboxylate

InChI

InChI=1S/C23H24N2O5/c1-12-10-16-20(22(27)19(12)23(28)30-3)21(13-8-9-17(26)18(11-13)29-2)25-15-7-5-4-6-14(15)24-16/h4-9,11-12,19,21,24-26H,10H2,1-3H3

InChI Key

SMBZXELZRDVSAT-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=C(C=C4)O)OC)C(=O)C1C(=O)OC

Origin of Product

United States

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